

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 4-(2-Bromophenylsulfonyl)morpholine

Cat. No.: B1277062

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Application Note

Introduction **4-(2-Bromophenylsulfonyl)morpholine** is a sulfonylmorpholine derivative with potential applications in medicinal chemistry and drug discovery. The incorporation of the morpholine moiety can enhance the pharmacological properties of a molecule, while the bromophenylsulfonyl group provides a scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of **4-(2-Bromophenylsulfonyl)morpholine** from 2-bromobenzenesulfonyl chloride and morpholine. This reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl group by the secondary amine of morpholine.

Reaction Scheme

Target Audience This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Users should have a foundational understanding of standard laboratory techniques and safety procedures.

Experimental Protocol

This protocol is a general procedure adapted for the synthesis of sulfonamides from sulfonyl chlorides and secondary amines, as a specific protocol for **4-(2-**

Bromophenylsulfonyl)morpholine with detailed quantitative data is not readily available in published literature. Researchers should consider this as a starting point and may need to optimize the reaction conditions.

Materials and Equipment

- 2-bromobenzenesulfonyl chloride
- Morpholine
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Pyridine
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Thin-layer chromatography (TLC) plates (silica gel)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Melting point apparatus

Procedure

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 - 1.2 equivalents) in anhydrous dichloromethane or tetrahydrofuran.
- **Addition of Base:** To the solution from step 1, add triethylamine or pyridine (1.1 - 1.5 equivalents).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Sulfonyl Chloride:** Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent used in step 1. Add this solution dropwise to the stirred morpholine solution at 0 °C over a period of 15-30 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting material (2-bromobenzenesulfonyl chloride) is consumed.
- **Work-up:**
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl (if pyridine is used as a base, this step is crucial to remove it), saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- **Purification:**
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization As of the date of this document, specific characterization data for **4-(2-Bromophenylsulfonyl)morpholine** is not available in the cited literature. Researchers should perform standard analytical techniques to confirm the structure and purity of the synthesized compound. Expected characterization would include:

- Melting Point: To be determined.
- ¹H NMR: Expected signals would include multiplets for the aromatic protons and two distinct multiplets for the morpholine protons.
- ¹³C NMR: Expected signals would correspond to the carbons of the bromophenyl ring and the morpholine ring.
- Mass Spectrometry: To confirm the molecular weight of the product.

Data Presentation

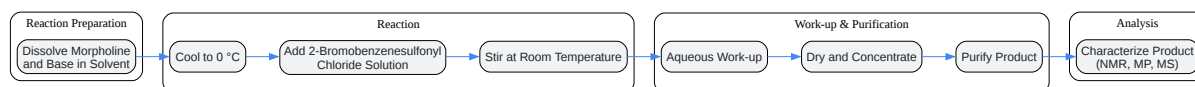
Since no specific quantitative data for the synthesis of **4-(2-Bromophenylsulfonyl)morpholine** could be located, the following table provides the physical properties of the starting materials.

Table 1: Physical Properties of Reactants

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Bromobenzenesulfonyl chloride	C ₆ H ₄ BrClO ₂ S	255.52	49-52	127-128 (at 2.4 mmHg)
Morpholine	C ₄ H ₉ NO	87.12	-5	129

Experimental Workflow

Below is a diagram illustrating the key steps in the synthesis of **4-(2-Bromophenylsulfonyl)morpholine**.



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Caption: Experimental workflow for the synthesis of **4-(2-Bromophenylsulfonyl)morpholine**.

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